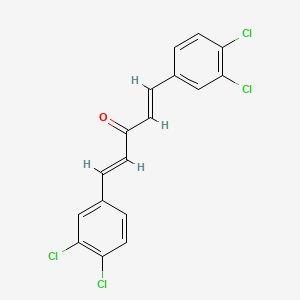

1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H10Cl4O It is a derivative of dibenzalacetone, characterized by the presence of two 3,4-dichlorophenyl groups attached to a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one can be synthesized through the base-catalyzed aldol condensation of 3,4-dichlorobenzaldehyde with acetone. The reaction typically involves the following steps:

- Dissolve 3,4-dichlorobenzaldehyde in ethanol.

- Add acetone to the solution.

- Introduce a base catalyst, such as sodium hydroxide, to initiate the condensation reaction.

- Allow the reaction mixture to stir at room temperature for several hours.

- Isolate the product by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert the compound into corresponding alcohols.

Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under appropriate conditions.

Major Products

Oxidation: Formation of diketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties : Research indicates that 1,5-bis(3,4-dichlorophenyl)penta-1,4-dien-3-one exhibits anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against several bacterial strains. Its efficacy against multidrug-resistant bacteria highlights its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This could make it useful in treating inflammatory diseases.

Applications in Research

- Pharmaceutical Development : Given its biological activities, this compound is being investigated for its potential as a drug candidate in oncology and infectious disease treatments.

- Chemical Biology : The compound serves as a valuable tool in chemical biology for studying the mechanisms of cancer cell apoptosis and bacterial resistance mechanisms.

- Material Science : Its unique chemical structure allows for exploration in material science applications, particularly in the development of organic semiconductors and polymers.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that the compound activated caspase pathways leading to programmed cell death.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested the compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at low concentrations compared to standard antibiotics. This study suggests its potential use in formulating new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, leading to alterations in cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: Similar structure but with different substitution patterns.

1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Contains hydroxyl groups instead of chlorine atoms.

1,5-Bis(2,6-dichlorophenyl)penta-1,4-dien-3-one: Another dichlorinated derivative with different substitution positions.

Uniqueness

1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 4 positions of the phenyl rings enhances its reactivity and potential biological activities compared to other similar compounds.

Biological Activity

1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one (CAS Number: 42160-05-4) is a synthetic compound with notable biological activities. Its structural formula is C17H10Cl4O, and it possesses a molecular weight of 372.07 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C17H10Cl4O

- Molecular Weight : 372.073 g/mol

- Density : 1.427 g/cm³

- Boiling Point : 527.9°C at 760 mmHg

- Flash Point : 220.2°C

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 15 µg/mL |

In a study conducted by researchers examining its antimicrobial efficacy, the compound was found to be effective against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 12.5 to 50 µg/mL depending on the strain tested .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 µg/mL |

| A549 | 20 µg/mL |

The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to cell death .

Case Studies

Several case studies have documented the application of this compound in therapeutic contexts:

-

Case Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the effectiveness of various derivatives of penta-1,4-dien-3-one against resistant strains of bacteria. The results indicated that modifications in substituents could enhance antibacterial activity significantly compared to the parent compound . -

Case Study on Cancer Treatment :

Another study focused on the antiproliferative effects of this compound on breast cancer cells. The findings suggested that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers .

Structure-Activity Relationship (SAR)

The biological activities of compounds similar to this compound can often be correlated with their structural features. The presence of dichlorophenyl groups has been associated with increased lipophilicity and enhanced interaction with biological membranes, contributing to their antimicrobial and anticancer properties .

Properties

CAS No. |

30983-80-3 |

|---|---|

Molecular Formula |

C17H10Cl4O |

Molecular Weight |

372.1 g/mol |

IUPAC Name |

(1E,4E)-1,5-bis(3,4-dichlorophenyl)penta-1,4-dien-3-one |

InChI |

InChI=1S/C17H10Cl4O/c18-14-7-3-11(9-16(14)20)1-5-13(22)6-2-12-4-8-15(19)17(21)10-12/h1-10H/b5-1+,6-2+ |

InChI Key |

PEIXSRCYWCYQCA-IJIVKGSJSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.